Coclaurine is a natural product found in Gnetum montanum, Cyclea barbata, and other organisms with data available.
Coclaurine
CAS No.: 486-39-5
VCID: VC21338510
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Coclaurine is a member of the benzylisoquinoline class of compounds, specifically a tetrahydroisoquinoline alkaloid. It is known for its presence in various plant sources, including Nelumbo nucifera, Sarcopetalum harveyanum, and Ocotea duckei . Coclaurine acts as a nicotinic acetylcholine receptor antagonist and has been identified in food products like custard apple and soursop, making it a potential biomarker for their consumption . Biological Activities and Research FindingsCoclaurine has been studied for its potential biological activities, including anticancer effects. Recent research indicates that Stephania tetrandra and its active compound coclaurine can enhance the efficacy of cisplatin in treating non-small cell lung cancer (NSCLC) by inhibiting EFHD2 expression . Additionally, coclaurine has been identified in Piper cernuum, where it is associated with anticancer properties in oral squamous cell carcinoma models . Anticancer Activity
Biosynthesis and Enzymatic InvolvementCoclaurine N-methyltransferase (CNMT) is an enzyme involved in the biosynthesis pathway of coclaurine derivatives. This enzyme plays a key role in installing the N-methyl substituent necessary for further alkaloid synthesis . Enzymatic Role
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CAS No. | 486-39-5 | ||||
Product Name | Coclaurine | ||||
Molecular Formula | C17H19NO3 | ||||
Molecular Weight | 285.34 g/mol | ||||
IUPAC Name | (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | ||||
Standard InChI | InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | ||||
Standard InChIKey | LVVKXRQZSRUVPY-HNNXBMFYSA-N | ||||
Isomeric SMILES | COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | ||||
Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | ||||
Appearance | Powder | ||||
Melting Point | 220.0 °C | ||||
Purity | > 95% | ||||
Quantity | Milligrams-Grams | ||||
Synonyms | (1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol | ||||
Reference | Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology | ||||
PubChem Compound | 160487 | ||||
Last Modified | Aug 15 2023 |
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